An In-depth Technical Guide to the Core Chemical Properties and Structure of 12-Tridecyn-1-OL
An In-depth Technical Guide to the Core Chemical Properties and Structure of 12-Tridecyn-1-OL
Disclaimer: Publicly available experimental data for 12-Tridecyn-1-OL is limited. This guide provides a comprehensive overview based on the established principles of organic chemistry and data from analogous long-chain terminal alkynols.
Introduction
12-Tridecyn-1-OL is a long-chain fatty alcohol containing a terminal alkyne functional group. This unique combination of a hydrophilic alcohol head and a long, hydrophobic carbon chain with a reactive triple bond suggests its potential utility in various research and development applications, including materials science and as a precursor for the synthesis of more complex molecules. While specific data for this compound is scarce, its chemical behavior can be largely predicted by the properties of its constituent functional groups.
Chemical Structure and Identification
The structure of 12-Tridecyn-1-OL consists of a thirteen-carbon chain with a hydroxyl group at one terminus (C1) and a carbon-carbon triple bond between C12 and C13.
IUPAC Name: Tridec-12-yn-1-ol
Molecular Formula: C₁₃H₂₄O
Structure:
A search for a specific CAS Registry Number for 12-Tridecyn-1-OL did not yield a definitive result, which indicates it is not a commonly cataloged or commercially available chemical.[1][2]
Predicted Physicochemical Properties
The following table summarizes the predicted and analogous physicochemical properties for long-chain terminal alkynols like 12-Tridecyn-1-OL. These values are estimations based on the properties of similar known compounds.
| Property | Predicted/Analogous Value | Notes |
| Molecular Weight | 196.33 g/mol | Calculated from the molecular formula. |
| Boiling Point | Not available | Expected to be high due to the long carbon chain and hydrogen bonding capability of the alcohol group. Generally, boiling points of long-chain alcohols increase with chain length. |
| Melting Point | Not available | Likely a low-melting solid or a viscous liquid at room temperature, characteristic of long-chain alcohols. |
| Density | Not available | Predicted to be less than 1 g/mL, similar to other long-chain alcohols. |
| Solubility | Insoluble in water. Soluble in organic solvents (e.g., ethanol, ether, chloroform). | The long hydrophobic carbon chain dominates its solubility properties. |
| pKa | ~16-18 | Typical for a primary alcohol. |
Synthesis of Long-Chain Terminal Alkynols: Experimental Protocols
The synthesis of 12-Tridecyn-1-OL would likely follow established methods for the creation of long-chain terminal alkynols. A common strategy involves the chain elongation of a shorter bifunctional molecule.
A. General Synthesis Strategy: Alkylation of a Protected Bromo-alcohol with Acetylene
This multi-step synthesis involves the protection of the alcohol functionality, followed by the introduction of the alkyne via a nucleophilic substitution reaction, and subsequent deprotection.
Experimental Workflow:
Caption: General synthesis workflow for a long-chain terminal alkynol.
Detailed Methodologies:
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Protection of the Hydroxyl Group:
-
To a solution of the starting bromo-alcohol (e.g., 11-bromo-1-undecanol) in a suitable solvent like dichloromethane, add a catalytic amount of p-toluenesulfonic acid (PTSA).
-
Add dihydropyran (DHP) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).
-
Work up the reaction by washing with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the protected bromo-alcohol.
-
-
Alkylation with Acetylide:
-
Prepare a solution of lithium acetylide by bubbling acetylene gas through a solution of n-butyllithium in an anhydrous solvent like THF at low temperature (e.g., -78°C).
-
Add the protected bromo-alcohol to the lithium acetylide solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated ammonium chloride solution and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Deprotection of the Hydroxyl Group:
-
Dissolve the protected alkynol in a mixture of an appropriate solvent (e.g., methanol or THF) and a dilute acid (e.g., HCl or acetic acid).
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the acid with a base (e.g., sodium bicarbonate) and extract the product.
-
Dry the organic layer and concentrate to yield the crude long-chain terminal alkynol.
-
-
Purification:
-
The crude product is typically purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure terminal alkynol.
-
Spectroscopic Characterization of Terminal Alkynols
While specific spectra for 12-Tridecyn-1-OL are not available, the expected spectroscopic features for a long-chain terminal alkynol are well-established.[3][4][5][6][7]
A. Infrared (IR) Spectroscopy:
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O-H Stretch: A strong, broad absorption in the region of 3200-3600 cm⁻¹ is characteristic of the alcohol hydroxyl group.[3]
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C≡C-H Stretch (Terminal Alkyne): A sharp, moderate absorption will appear around 3300 cm⁻¹.[3]
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C≡C Stretch: A weak absorption is expected in the range of 2100-2140 cm⁻¹.
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C-H sp³ Stretches: Strong absorptions will be present just below 3000 cm⁻¹ due to the long alkyl chain.
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C-O Stretch: A moderate to strong absorption in the 1050-1150 cm⁻¹ region.[3]
B. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
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-C≡C-H (Alkynyl Proton): A triplet (due to long-range coupling) around δ 1.9-2.5 ppm.
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-CH₂-OH (Methylene adjacent to hydroxyl): A triplet around δ 3.6 ppm.
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-OH (Hydroxyl Proton): A broad singlet, with a chemical shift that can vary depending on concentration and solvent (typically δ 1-5 ppm).
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-(CH₂)₁₀- (Alkyl Chain Protons): A large, complex multiplet in the region of δ 1.2-1.6 ppm.
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-C≡C-CH₂- (Methylene adjacent to alkyne): A triplet of triplets around δ 2.2 ppm.
C. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
-C≡C-H (Terminal Alkynyl Carbon): Expected around δ 68-75 ppm.
-
-C≡C-H (Internal Alkynyl Carbon): Expected around δ 80-90 ppm.
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-CH₂-OH (Carbon adjacent to hydroxyl): Expected around δ 60-65 ppm.
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-(CH₂)₁₀- (Alkyl Chain Carbons): A series of signals in the range of δ 25-35 ppm.
D. Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (196.33 for C₁₃H₂₄O) may be observed, though it might be weak.
-
Fragmentation: Common fragmentation patterns for long-chain alcohols include the loss of water (M-18) and alpha-cleavage (loss of an alkyl radical adjacent to the oxygen). The terminal alkyne may also lead to characteristic fragmentation patterns.
Potential Biological Activity and Signaling Pathways
While no specific biological activities or signaling pathways have been documented for 12-Tridecyn-1-OL, research on other long-chain alcohols and alkynols provides some insights into its potential bioactivity.
A. Antimicrobial Activity:
Long-chain alcohols are known to exhibit antimicrobial properties.[8][9] Their mechanism of action is often attributed to their ability to disrupt the cell membrane integrity of microorganisms. The hydrophobic alkyl chain can intercalate into the lipid bilayer, leading to increased membrane permeability and eventual cell lysis. The presence of the alkyne group might modulate this activity.
B. Anticancer and Other Biological Activities:
Some naturally occurring alkynols, such as falcarinol and its analogues, have demonstrated potent anti-cancer activity.[10] These compounds can act as irreversible binders to cellular targets, such as enzymes involved in critical metabolic pathways. For example, some alkynols have been shown to target aldehyde dehydrogenase 2 (ALDH2), an enzyme involved in detoxification and oxidative stress response.[10]
Logical Relationship of a Hypothetical Signaling Pathway Inhibition:
Caption: Hypothetical pathway of alkynol-induced cellular effects.
Conclusion
References
- 1. CAS REGISTRY | CAS [cas.org]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. lehigh.edu [lehigh.edu]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Structural functions of antimicrobial long-chain alcohols and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
